3-amino-N-phenylpropanamide
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Overview
Description
3-amino-N-phenylpropanamide is an organic compound with the molecular formula C9H12N2O It is a derivative of propanamide, featuring an amino group and a phenyl group attached to the propanamide backbone
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It can be anticipated that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-N-phenylpropanamide .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, a group of compounds that 3-amino-N-phenylpropanamide belongs to, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . They serve as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the metabolism of new fentanyl analogs, which are structurally similar to this compound, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenylpropanamide typically involves the reaction of 3-aminopropanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-amino-N-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(hydroxyimino)-N-phenylpropanamide
- 3-amino-N-(3-fluorophenyl)propanamide
Comparison
3-amino-N-phenylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group attached to the propanamide backbone. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the phenyl group can influence the compound’s ability to participate in aromatic substitution reactions, while the amino group can undergo various oxidation and reduction reactions.
Properties
IUPAC Name |
3-amino-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVYFVCBJPQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57528-64-0 |
Source
|
Record name | 3-amino-N-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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